3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione
Description
Structure and Synthesis The compound 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core, a heterocyclic moiety known for its role in modulating biological activity, particularly in hypoglycemic agents . Attached to the TZD core is a piperidin-4-yl group functionalized with a 2-(3-methylphenoxy)acetyl substituent.
Synthetic routes for analogous TZD-piperidine hybrids often involve condensation reactions between thiazolidinedione precursors and functionalized piperidine intermediates. For example, Das Neves et al. (2019) demonstrated the synthesis of TZD derivatives via coupling of 1-(2-aminoethyl)pyrrolidine with acylating agents, a methodology that could extend to the target compound .
Additionally, the piperidine-acetylphenoxy moiety may confer antimicrobial or CNS activity, as seen in related compounds .
Properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSOYNBHCQRAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with piperidine.
Attachment of the 3-Methylphenoxyacetyl Group: This step involves the acylation of the piperidine derivative with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidine-2,4-dione core, potentially converting them to alcohols.
Substitution: The aromatic ring in the 3-methylphenoxyacetyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This compound has been studied for its ability to:
- Reduce serum glucose levels : Similar compounds have demonstrated efficacy in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
- Induce apoptosis in cancer cells : Research indicates that thiazolidinediones can trigger apoptosis in various cancer cell lines, making them potential candidates for cancer therapy .
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance:
- Synergistic effects : Compounds that integrate thiazolidine with other pharmacophores have shown enhanced therapeutic effects against tumors. The incorporation of acridine moieties has been particularly effective in increasing cytotoxicity against cancer cells .
- Mechanism of action : These compounds can induce cell cycle arrest and apoptosis independently of PPARγ activation, suggesting alternative pathways for their antitumor effects .
Synthesis and Characterization
The synthesis of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione typically involves multi-step reactions that include:
- Formation of the thiazolidine ring : Utilizing appropriate reagents to create the thiazolidine structure.
- Acetylation : The introduction of the acetyl group via acylation reactions with suitable acylating agents.
- Piperidine integration : Coupling reactions to attach the piperidine moiety.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antidiabetic Effects
In a study evaluating the effects of thiazolidinedione derivatives on diabetic models, compounds similar to this compound exhibited significant reductions in fasting blood glucose levels and improved insulin sensitivity metrics in animal models .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazolidinedione derivatives demonstrated that these compounds could inhibit the growth of various cancer cell lines including breast and prostate cancer cells. The study reported IC50 values indicating potent cytotoxicity, leading researchers to propose further development for clinical applications .
Mechanism of Action
The mechanism of action of 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways related to inflammation, metabolism, or cell proliferation.
Comparison with Similar Compounds
Structural Comparison Table
Antimicrobial TZD Derivatives
highlights TZD derivatives with pyrazolyl and naphthyl substituents, such as 5-{2-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione. These compounds exhibit antimicrobial activity, likely via inhibition of bacterial enzymes or membrane disruption . The target compound’s piperidine-phenoxyacetyl group may similarly interact with microbial targets but with distinct selectivity due to differences in electronic and steric profiles.
Piperidine-Containing Analogs
Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) demonstrate that piperidine-aromatic hybrids can enhance bioavailability and target engagement, particularly in antibacterial contexts . The target compound’s acetylphenoxy linker may improve metabolic stability compared to DMPI’s benzyl-piperidine linkage.
Substituent Effects on Activity
synthesizes TZD derivatives with varied phenoxyacetyl substituents (Table 1). Key findings include:
Biological Activity
The compound 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The molecular structure of the compound includes a thiazolidine ring fused with a piperidine moiety and a phenoxyacetyl group. This unique combination of functional groups is believed to contribute to its biological properties.
Anticancer Activity
Research indicates that thiazolidinedione derivatives often exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cell lines through various signaling pathways. The compound is hypothesized to exhibit similar effects based on its structural characteristics.
The exact mechanism of action for this compound remains largely unexplored. However, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating cellular differentiation, development, and metabolism. This activation can lead to modulation of gene expression involved in cell cycle regulation and apoptosis.
Research Findings
Recent studies have focused on evaluating the biological activity of thiazolidinedione derivatives, including those structurally related to the compound under discussion. Here are some key findings:
-
Antiproliferative Effects :
- Compounds similar to this compound have shown promising antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth .
- Antimicrobial Activity :
- Insulin Sensitization :
Data Table: Biological Activity Summary
Case Studies
A notable case study involved the synthesis and evaluation of various thiazolidinedione derivatives for their antiproliferative effects. Among these derivatives, one compound exhibited significantly lower IC50 values compared to standard treatments like irinotecan, highlighting its potential as a more effective therapeutic agent .
Q & A
Q. What are the critical steps and analytical methods for synthesizing 3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the thiazolidine-2,4-dione moiety. Key steps include:
- Acetylation : Reacting piperidin-4-yl intermediates with 2-(3-methylphenoxy)acetyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to minimize side reactions.
- Cyclization : Forming the thiazolidine-2,4-dione ring via condensation with thiourea derivatives in ethanol under reflux.
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
- Analytical Validation : Confirm structure via -NMR (e.g., characteristic peaks for piperidine protons at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H] ~405.15). Purity should exceed 95% by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers resolve discrepancies in solubility data for this compound across different solvent systems?
- Methodological Answer : Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. To address this:
- Polymorph Screening : Conduct X-ray diffraction (XRPD) to identify crystalline forms.
- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1.2–7.4) with UV-Vis quantification.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate experimental data with solvent polarity .
Advanced Research Questions
Q. What structure-activity relationships (SAR) differentiate this compound from established thiazolidinediones (TDZs) like Pioglitazone in targeting PPARγ?
- Methodological Answer :
- Comparative Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to compare binding affinities in the PPARγ ligand-binding domain. The 3-methylphenoxy group may enhance hydrophobic interactions compared to Pioglitazone’s pyridyl moiety.
- In Vitro Assays : Measure transcriptional activation in PPARγ reporter cell lines (e.g., HEK293 transfected with PPRE-luciferase). EC values <1 μM suggest improved potency.
- Metabolic Stability : Assess hepatic microsomal half-life (human/rat) to evaluate resistance to cytochrome P450-mediated degradation .
Q. How can researchers address conflicting data on the compound’s stability under physiological pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolytic cleavage sites (e.g., acetyl-piperidine bond).
- Kinetic Analysis : Apply Arrhenius equation to extrapolate shelf-life at room temperature.
- Formulation Strategies : Use enteric coatings (pH-dependent release) or cyclodextrin complexation to enhance stability in acidic environments .
Q. What experimental designs are optimal for evaluating the compound’s off-target effects in metabolic pathways?
- Methodological Answer :
- Pan-Assay Interference Compounds (PAINS) Screening : Use a broad panel of enzyme assays (e.g., kinases, GPCRs) to rule out nonspecific binding.
- Metabolomics Profiling : Treat HepG2 cells with the compound and analyze intracellular metabolites via LC-MS/MS. Look for perturbations in glycolysis/TCA cycle intermediates.
- Transcriptomics : RNA-seq of treated adipocytes to identify non-PPARγ pathways (e.g., AMPK, mTOR) modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
